molecular formula C8H11ClN2 B8728533 4-(Aminomethyl)-2-chloro-6-methylaniline CAS No. 771583-64-3

4-(Aminomethyl)-2-chloro-6-methylaniline

Cat. No. B8728533
M. Wt: 170.64 g/mol
InChI Key: HULWKUZPEXWDEB-UHFFFAOYSA-N
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Patent
US07960584B2

Procedure details

4-Amino-3-chloro-5-methyl-benzonitrile (499.4 mg, 3.00 mmol) and Borane-THF complex (4 eq, 12.04 mmol, 12.04 ml) were added in THF. The reaction mixture was stirred for 3 hrs in reflux. After confirming the completion of the reaction, MeOH was added slowly added in the mixture. MeOH was removed in vacuo. The residue was extracted with ethyl acetate. A combined organic layer was washed with H2O and brine, dried with Na2SO4, concentrated in vacuo to yield 4-Aminomethyl-2-chloro-6-methyl-phenylamine (19.4 mg), as a yellow syrup.
Quantity
499.4 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9]([CH3:10])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[Cl:11].CO>C1COCC1>[NH2:7][CH2:6][C:5]1[CH:8]=[C:9]([CH3:10])[C:2]([NH2:1])=[C:3]([Cl:11])[CH:4]=1

Inputs

Step One
Name
Quantity
499.4 mg
Type
reactant
Smiles
NC1=C(C=C(C#N)C=C1C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
in reflux
ADDITION
Type
ADDITION
Details
was added slowly
ADDITION
Type
ADDITION
Details
added in the mixture
CUSTOM
Type
CUSTOM
Details
MeOH was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate
WASH
Type
WASH
Details
A combined organic layer was washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCC1=CC(=C(C(=C1)C)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19.4 mg
YIELD: CALCULATEDPERCENTYIELD 3.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.